3-(2-Pyridyldithio)propanoic acid
Overview
Description
3-(2-Pyridyldithio)propanoic acid is a compound with the molecular formula C8H9NO2S2 and a molecular weight of 215.3 g/mol . It is known for its role as a PROTAC linker, which is used in the synthesis of PROTAC molecules. These molecules are designed to target and degrade specific proteins within cells, making them valuable in various research and therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 3-(Pyridin-2-yldisulfanyl)propanoic acid are proteins, specifically those containing amine and thiol groups . The compound is commonly used in the crosslinking of proteins .
Mode of Action
3-(Pyridin-2-yldisulfanyl)propanoic acid, also known as SPDP acid, contains SPDP and carboxylic acid moieties . The SPDP moiety reacts with amine and thiol groups present in proteins . The carboxylic acid moiety can react with primary amines in the presence of EDC and HATU to form stable amide bonds .
Biochemical Pathways
The compound is involved in the protein crosslinking pathway . By forming stable amide bonds, it can alter the structure and function of proteins . .
Result of Action
The result of the action of 3-(Pyridin-2-yldisulfanyl)propanoic acid is the formation of stable amide bonds with proteins . This can lead to changes in protein structure and function, which can have various downstream effects depending on the specific proteins involved .
Biochemical Analysis
Biochemical Properties
The role of 3-(Pyridin-2-yldisulfanyl)propanoic acid in biochemical reactions is primarily related to its ability to react with amine and thiol groups This property makes it a valuable tool in the study of protein structure and function
Molecular Mechanism
The molecular mechanism of action of 3-(Pyridin-2-yldisulfanyl)propanoic acid is largely based on its ability to form stable amide bonds with primary amines in the presence of EDC and HATU . This can lead to changes in protein structure and function, potentially influencing gene expression and enzyme activity. Detailed studies on these mechanisms are lacking.
Temporal Effects in Laboratory Settings
The compound is typically stored in an inert atmosphere at temperatures below -20°C to maintain its stability .
Preparation Methods
The synthesis of 3-(2-Pyridyldithio)propanoic acid typically involves the reaction of 2,2’-dithiodipyridine with 3-mercaptopropionic acid . The reaction conditions often include the use of solvents such as chloroform, ethyl acetate, or methanol, and the reaction is carried out at temperatures ranging from 25°C to 65°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(2-Pyridyldithio)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . Major products formed from these reactions include stable amide bonds when reacting with primary amines .
Scientific Research Applications
3-(2-Pyridyldithio)propanoic acid is widely used in scientific research, particularly in the field of chemistry and biology . It serves as a PROTAC linker, facilitating the synthesis of PROTAC molecules that target and degrade specific proteins within cells . This makes it valuable in the development of targeted therapy drugs for cancer and other diseases . Additionally, it is used in the crosslinking of proteins, which is essential for studying protein-protein interactions and protein structure .
Comparison with Similar Compounds
3-(2-Pyridyldithio)propanoic acid is unique due to its specific structure and reactivity . Similar compounds include this compound and 2-carboxyethyl-pyridin-2-yldisulphide . These compounds share similar functional groups and reactivity but may differ in their specific applications and effectiveness as PROTAC linkers .
Properties
IUPAC Name |
3-(pyridin-2-yldisulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S2/c10-8(11)4-6-12-13-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBRKGZFUXKLKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473147 | |
Record name | 3-[(Pyridin-2-yl)disulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68617-64-1 | |
Record name | 3-[(Pyridin-2-yl)disulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Pyridyldithio)propionic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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